3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core structure substituted with various functional groups
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Pyrrolidine Substitution: The final step involves the substitution of the pyrrolidine ring at the 4-position of the quinoline core, which can be achieved through nucleophilic substitution reactions.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, where nucleophiles can replace the pyrrolidine group.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile scaffold for further functionalization.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other quinoline derivatives:
Quinoline: The parent compound, quinoline, lacks the additional functional groups present in this compound, making it less versatile in terms of chemical reactivity and biological activity.
Chloroquine: A well-known antimalarial drug, chloroquine, has a similar quinoline core but different substituents, leading to distinct pharmacological properties.
Quinoline N-oxides: These compounds have an oxidized nitrogen atom in the quinoline ring, which can significantly alter their chemical and biological properties compared to this compound.
Biological Activity
3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoline core with several substituents:
- Methoxy group at position 6.
- Pyrrolidin-1-yl group at position 4.
- Sulfonyl group derived from 4-ethylbenzenesulfonic acid.
This unique structure contributes to its diverse biological activities, including potential anti-inflammatory , antimicrobial , and anticancer properties due to its ability to interact with various biological targets such as enzymes and receptors.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. The compound's structure allows it to intercalate with DNA and inhibit specific enzymes, which may lead to reduced cell proliferation in cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines, including HeLa and A549 cells, by triggering mitochondrial pathways .
Antimicrobial Activity
The presence of the sulfonyl group enhances the compound's ability to inhibit bacterial growth. Preliminary studies suggest that compounds with similar structures demonstrate effective antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The mechanism through which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- DNA Interaction : By intercalating with DNA, it can disrupt replication processes in rapidly dividing cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways by modulating receptor activity, leading to altered cellular responses .
Synthesis
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Quinoline Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxy Group : Methylation of the quinoline core using reagents such as dimethyl sulfate or methyl iodide.
- Attachment of the Pyrrolidine Moiety : Conducted via nucleophilic substitution reactions .
Study on Anticancer Activity
A study evaluated the anticancer potential of related quinoline derivatives, revealing that they significantly reduced tumor size in vivo models. Compounds similar to this compound showed cytotoxic effects on cancer cell lines while being less toxic to normal cells, indicating a favorable therapeutic index .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives, highlighting their effectiveness against various bacterial strains. The study concluded that modifications in the sulfonyl group could enhance antibacterial activity, suggesting a similar potential for our compound .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-16-6-9-18(10-7-16)28(25,26)21-15-23-20-11-8-17(27-2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPUUPDSYQUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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